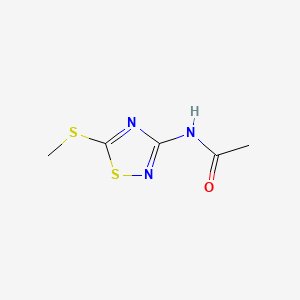
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide: is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential antimicrobial and antifungal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of 5-(methylthio)-1,2,4-thiadiazole.
Reaction with Acetylating Agents: The thiadiazole derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential lead compound for developing new antimicrobial and antifungal drugs.
Therapeutic Agents: Investigated for its potential use in treating infections and other diseases.
Industry:
Agriculture: Used in the formulation of pesticides and fungicides.
Pharmaceuticals: Incorporated into various pharmaceutical formulations for its biological activities.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in bacterial and fungal metabolism, leading to the disruption of essential cellular processes.
Cell Membrane Disruption: Interacts with cell membranes, causing increased permeability and cell death.
Vergleich Mit ähnlichen Verbindungen
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but different position of the acetamide group.
N-(5-(ethylthio)-1,2,4-thiadiazol-3-yl)acetamide: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness:
Biological Activity: N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide exhibits unique antimicrobial and antifungal properties compared to its analogs.
Chemical Stability: The compound’s stability under various conditions makes it a valuable candidate for industrial applications.
Eigenschaften
CAS-Nummer |
135767-46-3 |
|---|---|
Molekularformel |
C5H7N3OS2 |
Molekulargewicht |
189.251 |
IUPAC-Name |
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-5(10-2)11-8-4/h1-2H3,(H,6,8,9) |
InChI-Schlüssel |
VAHLXZQSFONUID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NSC(=N1)SC |
Synonyme |
Acetamide, N-[5-(methylthio)-1,2,4-thiadiazol-3-yl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















